5-bromo-1,2-dimethyl-1H-imidazole
Overview
Description
5-Bromo-1,2-dimethyl-1H-imidazole: is a heterocyclic organic compound with the molecular formula C5H7BrN2 . It belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of a bromine atom at the 5-position and two methyl groups at the 1- and 2-positions makes this compound unique. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1,2-dimethyl-1H-imidazole typically involves the bromination of 1,2-dimethylimidazole. One common method is the reaction of 1,2-dimethylimidazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of bromine as a reagent is common, and the reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-1,2-dimethyl-1H-imidazole can be replaced by other nucleophiles such as amines, thiols, or alkoxides. This type of reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: The methyl groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: The imidazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced imidazole derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-1,2-dimethyl-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets such as enzymes and receptors. It is also used in the development of new drugs with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs for the treatment of diseases such as cancer, infections, and neurological disorders. Its unique structure allows for the modification of its chemical properties to enhance its efficacy and reduce side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a catalyst in various chemical reactions, contributing to the development of more efficient and sustainable industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-1,2-dimethyl-1H-imidazole involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the imidazole ring play crucial roles in these interactions, allowing the compound to bind to its targets with high affinity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1,2-Dimethylimidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1,2-dimethyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-Iodo-1,2-dimethyl-1H-imidazole: Contains an iodine atom, which can affect its chemical properties and reactivity.
Uniqueness: 5-Bromo-1,2-dimethyl-1H-imidazole is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications.
Properties
IUPAC Name |
5-bromo-1,2-dimethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-7-3-5(6)8(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRCWIXZNDCIST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428401 | |
Record name | 5-bromo-1,2-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24134-09-6 | |
Record name | 5-bromo-1,2-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1,2-dimethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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